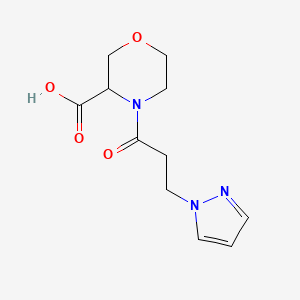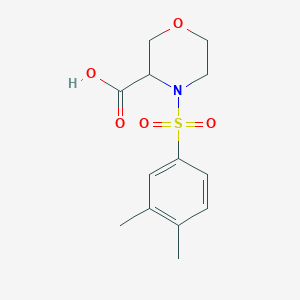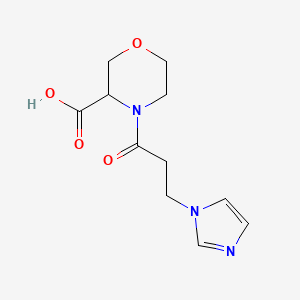![molecular formula C12H15N5O2 B7581393 2-amino-3-methoxy-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B7581393.png)
2-amino-3-methoxy-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-methoxy-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as AMT-130 and has been studied extensively for its ability to treat neurological disorders such as Huntington's disease.
作用機序
AMT-130 works by targeting the mutant huntingtin protein, which is responsible for the development of Huntington's disease. This compound uses a mechanism called RNA interference (RNAi) to reduce the expression of the mutant huntingtin protein. RNAi is a natural process that occurs in cells, where small RNA molecules are used to regulate gene expression. AMT-130 uses this mechanism to specifically target the mutant huntingtin protein and reduce its expression.
Biochemical and physiological effects:
AMT-130 has been shown to reduce the expression of the mutant huntingtin protein in the brain, which in turn reduces the toxic effects of the protein on the brain. This compound has also been shown to improve motor function and reduce the progression of neurological symptoms in animal models of Huntington's disease.
実験室実験の利点と制限
One advantage of using AMT-130 in lab experiments is its specificity for the mutant huntingtin protein. This compound has been shown to specifically target the mutant form of the protein, which makes it a valuable tool for studying the effects of the protein on the brain. One limitation of using AMT-130 in lab experiments is its potential off-target effects. RNAi can sometimes have unintended effects on other genes, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of AMT-130 in scientific research. One direction is to further study the safety and efficacy of this compound in animal models of Huntington's disease. Another direction is to study the potential use of this compound in other neurological disorders that involve the expression of mutant proteins. Additionally, the development of new delivery methods for AMT-130 could improve its effectiveness in treating neurological disorders.
合成法
The synthesis of AMT-130 involves a series of chemical reactions that lead to the formation of the final compound. The initial step involves the synthesis of 2-amino-3-methoxybenzoic acid, which is then reacted with 2-bromoethylamine hydrobromide to form 2-amino-3-methoxy-N-(2-bromoethyl)benzamide. This intermediate compound is then reacted with sodium azide and copper (I) iodide to form the final product, 2-amino-3-methoxy-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzamide.
科学的研究の応用
AMT-130 has been studied for its potential therapeutic applications in the treatment of neurological disorders such as Huntington's disease. This compound has been shown to target the mutant huntingtin protein, which is responsible for the development of Huntington's disease. AMT-130 works by reducing the expression of the mutant huntingtin protein, which in turn reduces the toxic effects of the protein on the brain.
特性
IUPAC Name |
2-amino-3-methoxy-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-19-9-4-2-3-8(11(9)13)12(18)14-6-5-10-15-7-16-17-10/h2-4,7H,5-6,13H2,1H3,(H,14,18)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWZETQZQYGGLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1N)C(=O)NCCC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581318.png)

![5-[(2-Methylpropylamino)methyl]furan-2-sulfonamide](/img/structure/B7581332.png)





![2-[Cyclopropylmethyl-(5-methylpyridine-3-carbonyl)amino]acetic acid](/img/structure/B7581354.png)
![4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B7581371.png)

![3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7581373.png)

